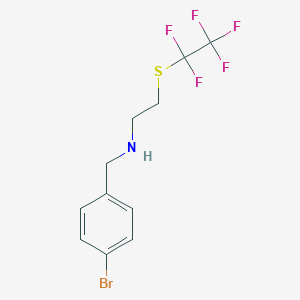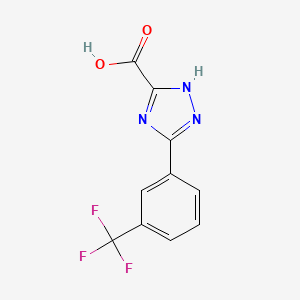![molecular formula C12H12BN3O4 B14854783 (2-[(4-Methoxybenzoyl)amino]pyrimidin-5-YL)boronic acid](/img/structure/B14854783.png)
(2-[(4-Methoxybenzoyl)amino]pyrimidin-5-YL)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-[(4-Methoxybenzoyl)amino]pyrimidin-5-YL)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is known for its utility in various chemical reactions, particularly in the Suzuki–Miyaura coupling, which is a widely used method for forming carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-[(4-Methoxybenzoyl)amino]pyrimidin-5-YL)boronic acid typically involves the reaction of 2-amino-5-bromopyrimidine with 4-methoxybenzoyl chloride to form the intermediate 2-[(4-methoxybenzoyl)amino]-5-bromopyrimidine. This intermediate is then subjected to a palladium-catalyzed borylation reaction using bis(pinacolato)diboron to yield the desired boronic acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
(2-[(4-Methoxybenzoyl)amino]pyrimidin-5-YL)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.
Oxidation: Boronic acids can be oxidized to form the corresponding alcohols or phenols.
Substitution: The boronic acid group can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki–Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Major Products
Biaryl Compounds: Formed through Suzuki–Miyaura coupling.
Alcohols/Phenols: Formed through oxidation of the boronic acid group.
科学的研究の応用
(2-[(4-Methoxybenzoyl)amino]pyrimidin-5-YL)boronic acid has several applications in scientific research:
作用機序
The mechanism of action of (2-[(4-Methoxybenzoyl)amino]pyrimidin-5-YL)boronic acid in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: Another boronic acid commonly used in Suzuki–Miyaura coupling.
4-Methoxyphenylboronic Acid: Similar in structure but lacks the pyrimidinyl group.
2-Aminopyrimidin-5-YL)boronic Acid: Similar but lacks the 4-methoxybenzoyl group.
Uniqueness
(2-[(4-Methoxybenzoyl)amino]pyrimidin-5-YL)boronic acid is unique due to its combination of a pyrimidinyl group and a 4-methoxybenzoyl group, which can provide distinct reactivity and selectivity in chemical reactions .
特性
分子式 |
C12H12BN3O4 |
|---|---|
分子量 |
273.05 g/mol |
IUPAC名 |
[2-[(4-methoxybenzoyl)amino]pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C12H12BN3O4/c1-20-10-4-2-8(3-5-10)11(17)16-12-14-6-9(7-15-12)13(18)19/h2-7,18-19H,1H3,(H,14,15,16,17) |
InChIキー |
LQVDMAPCQLXIAM-UHFFFAOYSA-N |
正規SMILES |
B(C1=CN=C(N=C1)NC(=O)C2=CC=C(C=C2)OC)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


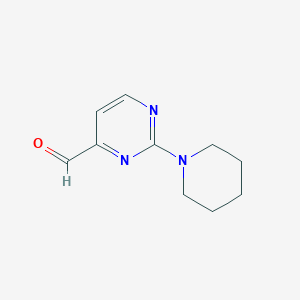
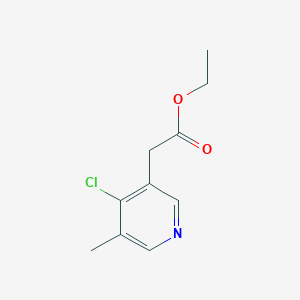
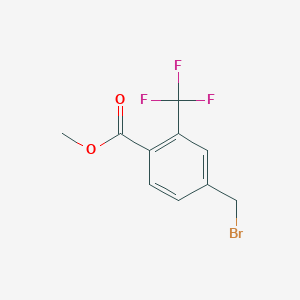
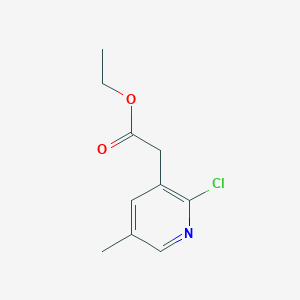
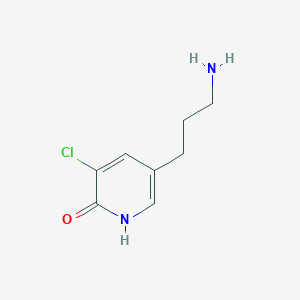

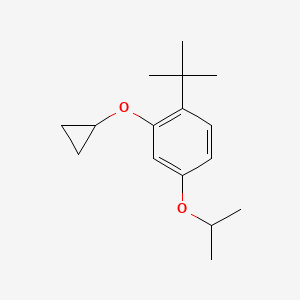
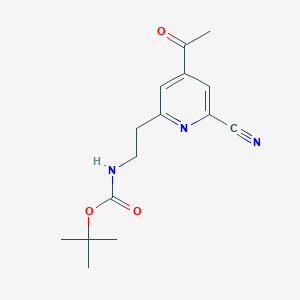

![2-Chloro-5H-pyrano[4,3-B]pyridin-8(7H)-one](/img/structure/B14854752.png)
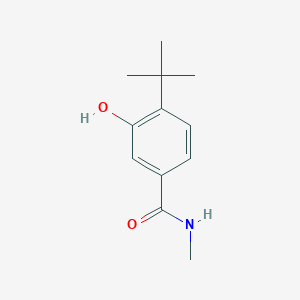
![[2-(Methoxycarbonyl)-6-methylpyridin-4-YL]acetic acid](/img/structure/B14854785.png)
